molecular formula C16H16N6O B5327453 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide

N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide

Cat. No. B5327453
M. Wt: 308.34 g/mol
InChI Key: VQNZFEDUIMSXIY-UHFFFAOYSA-N
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Description

N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as NIPA, and it is a small molecule inhibitor of a protein called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of immune cells, and its inhibition has been shown to have therapeutic benefits in various diseases.

Mechanism of Action

NIPA acts as a reversible inhibitor of N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide, binding to the enzyme's active site and preventing its activation. This compound is a key enzyme involved in the signaling pathways of immune cells, and its inhibition by NIPA leads to a decrease in the activation of downstream signaling pathways. This ultimately leads to a decrease in the proliferation and survival of cancer cells and a decrease in the production of inflammatory mediators in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The inhibition of this compound by NIPA has several biochemical and physiological effects. In cancer cells, NIPA leads to a decrease in the activation of signaling pathways that promote cell proliferation and survival, ultimately leading to cell death. In autoimmune and inflammatory diseases, NIPA leads to a decrease in the production of inflammatory mediators, leading to a decrease in disease symptoms.

Advantages and Limitations for Lab Experiments

One advantage of NIPA is its specificity for N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide, making it a potential treatment option for diseases that involve the dysregulation of this enzyme. However, one limitation of NIPA is its potential toxicity, as it may also inhibit other kinases that are involved in normal cellular processes. Additionally, the optimal dosage and duration of treatment with NIPA are still being investigated, and further studies are needed to determine its long-term safety and efficacy.

Future Directions

For research on NIPA include investigating its efficacy in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and duration of treatment with NIPA in various diseases. Finally, the development of more potent and selective inhibitors of N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide, such as NIPA, may lead to the development of more effective treatments for cancer and autoimmune diseases.

Synthesis Methods

The synthesis of NIPA involves several steps, including the formation of key intermediates and the coupling of these intermediates to form the final product. The synthesis of NIPA has been extensively studied, and various methods have been developed to optimize its yield and purity. One of the most commonly used methods involves the reaction of 4-(6-bromo-2-methyl-4-pyrimidinyl)aniline with 4-nitrophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

NIPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The inhibition of N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide by NIPA has been shown to have anti-tumor effects in preclinical models of cancer, and clinical trials are currently underway to investigate its efficacy in cancer patients. Additionally, NIPA has been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune and inflammatory diseases.

properties

IUPAC Name

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-11-18-15(9-16(19-11)22-8-7-17-10-22)21-14-5-3-13(4-6-14)20-12(2)23/h3-10H,1-2H3,(H,20,23)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNZFEDUIMSXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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